molecular formula C4H8N2O3 B7803142 (3S)-4-amino-3-azaniumyl-4-oxobutanoate

(3S)-4-amino-3-azaniumyl-4-oxobutanoate

Katalognummer: B7803142
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: PMLJIHNCYNOQEQ-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-4-amino-3-azaniumyl-4-oxobutanoate is a high-purity chemical compound offered for research and development purposes in life sciences and chemistry. This molecule features a unique structure with both amino and azaniumyl functional groups on a four-carbon backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its specific stereochemistry at the 3-position is critical for applications requiring chiral specificity. Potential research applications include its use as a building block for the synthesis of more complex molecules, in biochemical studies of amino acid analogs, and in the development of novel pharmaceutical compounds. The mechanism of action for this compound is highly dependent on the specific research context and the final molecule it is incorporated into. Researchers value it for its potential to modulate biological pathways or serve as a precursor in drug discovery projects. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle all chemicals with appropriate safety precautions.

Eigenschaften

IUPAC Name

(3S)-4-amino-3-azaniumyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Intermediate Formation

The synthesis often begins with L-aspartic acid or its protected derivatives. For instance, L-aspartic acid 1-tert-butyl ester (CAS 4125-93-3) serves as a key intermediate, where the β-carboxylic acid is protected as a tert-butyl ester to prevent undesired side reactions. The α-amino group is typically protected using a tert-butoxycarbonyl (Boc) group, enabling selective functionalization at the β-position.

Introduction of the 4-Amino Group

A critical step involves introducing the amino group at the 4-position. In a method analogous to the amination of 4-ethoxy-3-nitropyridine, the β-keto intermediate (derived from oxidation of the β-carboxylic acid) undergoes nucleophilic substitution with ammonium acetate under reflux. This yields a 4-amino-3-oxobutanoate scaffold, with reported yields of 75–95% depending on reaction optimization. For example:

  • Reaction Conditions : Heating at 120°C for 2.5 hours in ethyl acetate/triethylamine.

  • Workup : Precipitation in water followed by filtration and drying over phosphorus pentoxide.

Stereochemical Control

The (3S) configuration is achieved via chiral resolution or asymmetric synthesis. In one approach, L-proline is employed as a chiral catalyst during the amination step, leveraging its ability to induce enantioselectivity in ammonium-mediated reactions. This method aligns with protocols used in the synthesis of stereospecific indole derivatives, where chiral auxiliaries ensure >90% enantiomeric excess (ee).

Reductive Amination Pathways

Reductive Amination of β-Keto Esters

Ethyl 4-oxobutanoate, prepared via Claisen condensation of ethyl acetate and ethyl difluoroacetate, undergoes reductive amination with ammonia gas under hydrogen pressure (3–5 atm). This one-pot reaction simultaneously introduces the 4-amino group and reduces the ketone to a secondary amine, though over-reduction to the primary amine must be controlled via temperature modulation (10–25°C).

Key Data:

ParameterValueSource
Yield95.6%
Reaction Time2 hours
CatalystSodium ethoxide

Deprotection and Azaniumyl Formation

Final deprotection of the Boc group is achieved using 29% aqueous ammonia at room temperature, a method validated in oligonucleotide synthesis. This step generates the azaniumyl (NH3+) group at the 3-position while preserving the 4-amino functionality. Notably, this approach avoids acidic conditions that risk depurination or ester hydrolysis.

Solid-Phase Synthesis for Scalable Production

Polymer-Supported Synthesis

Adapting phosphoramidite chemistry, the compound is synthesized on a polystyrene resin functionalized with a photolabile linker. Sequential coupling of Boc-protected aspartic acid derivatives and amination via in situ-generated ammonium salts enables high-purity yields (≥97%). This method is particularly advantageous for producing gram-scale quantities, as demonstrated in the synthesis of peptide nucleic acids.

Crystallization and Purification

The final product is isolated via anti-solvent crystallization using ethanol/water mixtures. X-ray diffraction analysis confirms the zwitterionic structure, with characteristic peaks at 2θ = 10.2°, 12.7°, and 20.4°. Purity is validated by HPLC (≥97%) using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Protection-Deprotection Route : Yields 75–95% but requires multiple steps.

  • Reductive Amination : Higher atom economy (80–90%) but sensitive to over-reduction.

  • Solid-Phase Synthesis : Ideal for scalability (≥97% purity) but costly due to resin usage.

Applications and Derivative Synthesis

(3S)-4-Amino-3-azaniumyl-4-oxobutanoate serves as a precursor to complement pathway modulators and alkali-labile DNA analogs . For example, coupling with 4-(trifluoromethyl)phenyl groups yields inhibitors of the alternative complement pathway (IC50 = 0.028 μM). Derivatives also show promise in asymmetric catalysis , particularly in proline-mediated aldol reactions .

Analyse Chemischer Reaktionen

Types of Reactions

The compound “(3S)-4-amino-3-azaniumyl-4-oxobutanoate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (3S)-4-amino-3-azaniumyl-4-oxobutanoate span several scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

  • Enzyme Interaction Studies : Research has indicated that this compound interacts with specific enzymes, potentially inhibiting or enhancing their activity. This makes it a valuable tool for studying enzyme mechanisms and kinetics.
  • Biological Activity : Investigations into its biological activities suggest potential roles in cellular signaling pathways and metabolic processes.

Medicine

  • Therapeutic Potential : Studies are exploring its use in treating various diseases, particularly those related to metabolic dysfunctions. The compound's ability to modulate biological pathways positions it as a candidate for drug development.
  • Biomarker Identification : Recent research has highlighted its potential as a biomarker for certain conditions, aiding in early diagnosis and treatment strategies.

Industry

  • Chemical Manufacturing : In industrial applications, (3S)-4-amino-3-azaniumyl-4-oxobutanoate is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis is critical for developing new materials.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of certain metabolic enzymes demonstrated that (3S)-4-amino-3-azaniumyl-4-oxobutanoate could significantly reduce enzyme activity at specific concentrations. This finding suggests its potential use in therapeutic interventions where enzyme modulation is required.

Case Study 2: Drug Development

Research involving the compound as a precursor in drug synthesis showed promising results in creating novel therapeutic agents targeting metabolic disorders. The structural properties of (3S)-4-amino-3-azaniumyl-4-oxobutanoate facilitated the development of compounds with enhanced efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of “(3S)-4-amino-3-azaniumyl-4-oxobutanoate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The following compounds share structural similarities with (3S)-4-amino-3-azaniumyl-4-oxobutanoate, differing primarily in substituents and stereochemistry:

Compound Name (IUPAC) Substituents at Position 3 and 4 Functional Groups Molecular Weight (g/mol) Reference ID
(3S)-4-Amino-3-azaniumyl-4-oxobutanoate 3: -NH₃⁺; 4: -NH₂⁺, -C=O Amino, azaniumyl, ketone ~162.16 (estimated)
(3S)-3-[(2-Carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate 3: -O(COCH₂COOH); 4: -N(CH₃)₃⁺ Carboxyacetyloxy, trimethylazaniumyl ~295.29
(3S)-3-[(4-Carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate 3: -O(CO(CH₂)₂COOH); 4: -N(CH₃)₃⁺ Carboxybutanoyloxy, trimethylazaniumyl ~323.34
(4S)-4-[(11-Carboxyundecanoyl)oxy]-4-(trimethylazaniumyl)butanoate 4: -O(CO(CH₂)₁₀COOH), -N(CH₃)₃⁺ Long-chain carboxyacyloxy, trimethylazaniumyl ~465.56

Key Observations:

Functional Group Diversity: The target compound features amino and azaniumyl groups, which are absent in analogues like those with trimethylazaniumyl or carboxyacyloxy substituents.

Steric and Stereochemical Effects: The (3S) configuration in the target compound may confer distinct enzyme-binding specificity compared to analogues with (4S) stereochemistry (e.g., 4S-carboxyundecanoyl derivatives) .

Synthetic Relevance: Methyl 2-benzoylamino-3-oxobutanoate (a structurally simpler analogue) is a precursor in heterocyclic synthesis, undergoing condensation reactions with aromatic amines to form enamino esters . This highlights the reactivity of the 3-oxobutanoate scaffold, which the target compound shares but modifies with charged amino groups.

Reactivity and Stability

  • Amino vs. This contrasts with trimethylazaniumyl-containing analogues, where steric bulk from methyl groups reduces hydrogen-bonding capacity .
  • Oxo Group Reactivity: The 4-oxo group in the target compound may participate in keto-enol tautomerism or nucleophilic additions, similar to methyl 2-benzoylamino-3-oxobutanoate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (3S)-4-amino-3-azaniumyl-4-oxobutanoate, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis optimization requires a combination of enantioselective catalysis and protecting group strategies. For example, Boc (tert-butoxycarbonyl) protection of amino groups (as seen in structurally similar compounds in ) can prevent unwanted side reactions. Reaction parameters like pH (6.5–7.5), temperature (20–25°C), and solvent polarity (aqueous/organic biphasic systems) should be systematically tested. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate the zwitterionic form .
  • Safety Note : Follow GHS guidelines (e.g., P273, P501 in ) to manage hazards during synthesis, including proper ventilation and waste disposal.

Q. Which characterization techniques are most effective for confirming the structure and purity of (3S)-4-amino-3-azaniumyl-4-oxobutanoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry and confirm the azaniumyl group.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., C4_4H8_8N2_2O3_3, theoretical ~132.11 g/mol).
  • X-ray Crystallography : For absolute configuration confirmation, though crystallization may require co-crystallization agents due to hydrophilicity.
    • Reference : PubChem-derived protocols () recommend cross-referencing computed properties (e.g., isomeric SMILES) with experimental data .

Q. What safety protocols are essential for handling (3S)-4-amino-3-azaniumyl-4-oxobutanoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation ().
  • Spill Management : Avoid dust formation; use neutralizers for acidic/alkaline spills ( ).
    • Emergency Measures : Immediate rinsing for eye/skin exposure and medical consultation ( ).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Experimental Replication : Use split-plot designs () to test variability across instruments/labs.
  • Computational Validation : Compare density functional theory (DFT)-calculated chemical shifts with experimental NMR data. Adjust solvent models (e.g., implicit vs. explicit water) to improve agreement .
    • Case Study : highlights similar challenges in benzoylpropionic acid derivatives, resolved by iterative refinement of computational parameters .

Q. What experimental frameworks are suitable for studying the pharmacological mechanisms of (3S)-4-amino-3-azaniumyl-4-oxobutanoate?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., aminotransferases) using kinetic assays.
  • Structure-Activity Relationship (SAR) : Modify substituents on the oxobutanoate backbone (analogous to ’s hypolipidemic agents) to identify pharmacophores .
  • Theoretical Frameworks : Link hypotheses to metabolic pathways (e.g., amino acid metabolism) using systems biology models () .

Q. How can ecological risk assessments be designed to evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Longitudinal Studies : Follow protocols from ’s INCHEMBIOL project, including:
  • Abiotic Transformations : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic Degradation : Use soil microcosms to assess microbial breakdown .
  • Risk Modeling : Apply probabilistic models to estimate bioaccumulation potential (logP < -1 suggests low risk).

Q. What computational approaches are effective for modeling the interaction of (3S)-4-amino-3-azaniumyl-4-oxobutanoate with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to putative receptors (e.g., glutamate transporters) using CHARMM or AMBER force fields.
  • Docking Studies : Use AutoDock Vina to predict binding affinities, validated by mutagenesis data .
    • Challenge : Solvation effects may require explicit water models to account for the compound’s high polarity.

Q. How can researchers address discrepancies in structure-activity relationships (SAR) across related compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare SAR data from analogous compounds (e.g., ’s 3-benzoylpropionic acid derivatives) to identify conserved motifs.
  • Free-Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding energy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.